molecular formula C6H15NOS B2707657 2-Methoxy-4-(methylsulfanyl)butan-1-amine CAS No. 1489174-95-9

2-Methoxy-4-(methylsulfanyl)butan-1-amine

Cat. No.: B2707657
CAS No.: 1489174-95-9
M. Wt: 149.25
InChI Key: FXNGUCXKHCOLTM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfanyl)butan-1-amine is an organic compound with the molecular formula C6H15NOS It is characterized by the presence of a methoxy group (-OCH3), a methylsulfanyl group (-SCH3), and an amine group (-NH2) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylsulfanyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybutan-1-ol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 2-methoxy-4-(methylsulfanyl)butan-1-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylsulfanyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-(methylsulfanyl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the methoxy and methylsulfanyl groups can modulate its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(methylsulfanyl)butan-1-ol
  • 4-(Methylsulfanyl)butan-1-amine
  • 2-Methoxybutan-1-amine

Uniqueness

2-Methoxy-4-(methylsulfanyl)butan-1-amine is unique due to the presence of both a methoxy and a methylsulfanyl group on the same butane backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-4-methylsulfanylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOS/c1-8-6(5-7)3-4-9-2/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNGUCXKHCOLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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